molecular formula C13H9BrN2 B1268541 6-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-98-8

6-Bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B1268541
CAS No.: 4044-98-8
M. Wt: 273.13 g/mol
InChI Key: JECUQJPFGTUNCJ-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with the molecular formula C13H9BrN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by a bromine atom at the 6th position and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine scaffold .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-phenylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6 . These interactions are primarily inhibitory, affecting the metabolic activity of these enzymes. Additionally, this compound has been found to bind to various proteins, influencing their structural conformation and function. The nature of these interactions often involves non-covalent binding, such as hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of various genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition occurs through the binding of this compound to the active site of these enzymes, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in sustained alterations in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and toxicity profile. Dosage studies have revealed that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced biochemical and cellular changes . At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . Upon entering the body, this compound undergoes phase I metabolism, where it is oxidized by CYP1A2 to form reactive intermediates. These intermediates can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, to form more water-soluble metabolites that are excreted from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can sequester this compound, affecting its intracellular localization and concentration. These interactions are crucial for determining the bioavailability and efficacy of the compound in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been found to localize predominantly in the cytoplasm, with some distribution to the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of sodium carbonate. This method yields the desired product in excellent yields ranging from 72% to 89% .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method is advantageous due to its simplicity, high yield, and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine
  • 6-Bromo-2-ethylimidazo[1,2-a]pyridine

Comparison: 6-Bromo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUQJPFGTUNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347595
Record name 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-98-8
Record name 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolving 5.8 g (29 mmol) of phenacyl bromide and 5.0 g (29 mmol) of 2-amino-5-bromopyridine into 50 milliliter of ethanol, adding 3.6 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and ethanol, thereby obtaining 6.4 g of 6-bromo-2-phenyl-imidazo [1,2-a] pyridine (yield: 81%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.99 g of 2-bromo-1-phenylethanone, 1.73 g of 2-amino-5-bromopyridine and 1 g of sodium hydrogen carbonate in a mixture of 20 ml of ethanol and 5 ml of water are placed in a round-bottomed flask. The mixture is heated at 80° C. for 4 h and left to cool and 40 ml of water are added. The mixture is stirred for 15 min and the precipitate is then recovered by filtration; it is washed with water and then with diisopropyl ether and dried in a desiccator. 1.8 g of compound are obtained. Mp=192-194° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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